1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
Overview
Description
1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a synthetic organic compound known for its unique structural framework and potential applications in various scientific fields. This compound features an imidazo[4,5-c]pyridine core, which is fused with a phenylethyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyridine and an appropriate phenylethylamine, the reaction proceeds through a series of steps involving condensation, cyclization, and subsequent purification to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques like recrystallization, and chromatography to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenylethyl group or the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride exerts its effects involves interaction with molecular targets such as enzymes or receptors. The phenylethyl group may enhance binding affinity to certain biological targets, while the imidazo[4,5-c]pyridine core can interact with active sites, modulating the activity of the target proteins and influencing cellular pathways.
Comparison with Similar Compounds
Tetrahydroimidazo[4,5-c]pyridine-based inhibitors: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
4-(2-Phenylethyl)-2-piperazinecarboxamide dihydrochloride: Another compound with a phenylethyl group, but with a different core structure, resulting in distinct chemical and biological properties.
Uniqueness: 1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is unique due to its specific structural configuration, which imparts unique chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its promising applications in various fields make it a compound of significant interest.
Properties
IUPAC Name |
1-(2-phenylethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2ClH/c1-2-4-12(5-3-1)7-9-17-11-16-13-10-15-8-6-14(13)17;;/h1-5,11,15H,6-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLPSBZZRZSMGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(C=N2)CCC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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